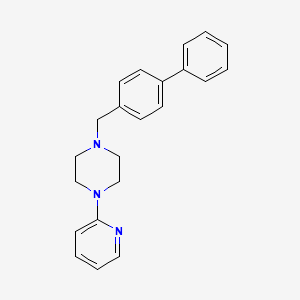![molecular formula C18H22N2O4 B5684884 3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid, commonly known as OPB-9195, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
OPB-9195 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, OPB-9195 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, OPB-9195 has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, OPB-9195 has been shown to improve endothelial function and reduce vascular inflammation.
Mecanismo De Acción
OPB-9195 acts as a competitive inhibitor of specific enzymes involved in various cellular processes. In cancer cells, OPB-9195 targets enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation by inhibiting enzymes involved in these processes. In cardiovascular diseases, OPB-9195 improves endothelial function by inhibiting enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, OPB-9195 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation, leading to neuroprotection. In cardiovascular diseases, OPB-9195 improves endothelial function and reduces vascular inflammation, leading to improved vascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-9195 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, OPB-9195 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of OPB-9195. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to develop more efficient synthesis methods. In neurodegenerative diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its mechanism of action in more detail. In cardiovascular diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its effects on other aspects of vascular health. Overall, OPB-9195 shows great potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
The synthesis of OPB-9195 involves several steps. The starting material is 3-(piperidin-3-yl)benzoic acid, which is reacted with pyrrolidine and acetic anhydride to form 1-[oxo(pyrrolidin-1-yl)acetyl]piperidine-3-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield OPB-9195.
Propiedades
IUPAC Name |
3-[1-(2-oxo-2-pyrrolidin-1-ylacetyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(19-8-1-2-9-19)17(22)20-10-4-7-15(12-20)13-5-3-6-14(11-13)18(23)24/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOOYPLXDWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)

![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)